N-{4-[(thiophen-2-ylacetyl)amino]phenyl}furan-2-carboxamide
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Overview
Description
N-{4-[2-(Thiophen-2-yl)acetamido]phenyl}furan-2-carboxamide is a complex organic compound that features a thiophene ring, an acetamido group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(Thiophen-2-yl)acetamido]phenyl}furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the acylation of 4-aminophenyl furan-2-carboxamide with 2-thiophenyl acetic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(Thiophen-2-yl)acetamido]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-{4-[2-(Thiophen-2-yl)acetamido]phenyl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-{4-[2-(Thiophen-2-yl)acetamido]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiophene and furan rings may facilitate binding through π-π interactions, while the acetamido group can form hydrogen bonds with the target protein .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxamide.
Furan derivatives: Compounds like furan-2-carboxamide.
Acetamido derivatives: Compounds like N-acetyl-4-aminophenyl.
Uniqueness
N-{4-[2-(Thiophen-2-yl)acetamido]phenyl}furan-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both thiophene and furan rings enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C17H14N2O3S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H14N2O3S/c20-16(11-14-3-2-10-23-14)18-12-5-7-13(8-6-12)19-17(21)15-4-1-9-22-15/h1-10H,11H2,(H,18,20)(H,19,21) |
InChI Key |
TUFVIYXNTTYNOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
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